

A Head-to-Head Comparison of Emerging ERK2 Allosteric Scaffolds

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Compound of Interest

Compound Name: *ERK2 allosteric-IN-1*

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of different allosteric inhibitor scaffolds targeting ERK2. This document summarizes key performance data, outlines detailed experimental protocols for cited assays, and visualizes relevant biological pathways and workflows.

Extracellular signal-regulated kinase 2 (ERK2) is a critical node in the mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in various cancers. While ATP-competitive inhibitors have been the mainstay of ERK2-targeted drug discovery, allosteric inhibitors that bind to sites distinct from the active site offer potential advantages in terms of selectivity and overcoming resistance. This guide focuses on a head-to-head comparison of prominent allosteric and dual-mechanism ERK2 inhibitor scaffolds.

Quantitative Performance of ERK2 Allosteric Inhibitors

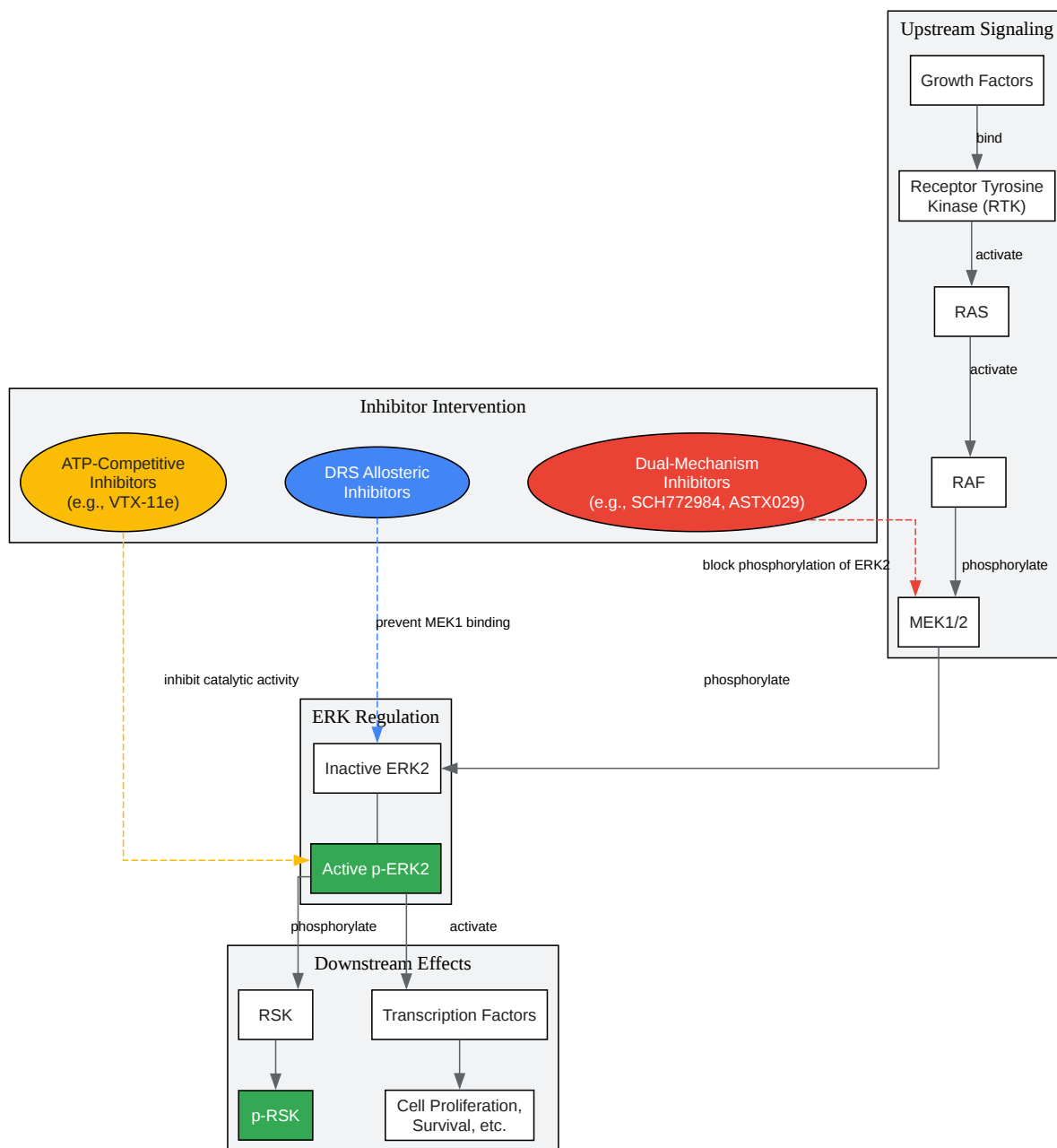
The following table summarizes the biochemical and cellular potencies of selected ERK2 inhibitors with allosteric or dual-mechanism modes of action. These compounds represent distinct chemical scaffolds and binding mechanisms.

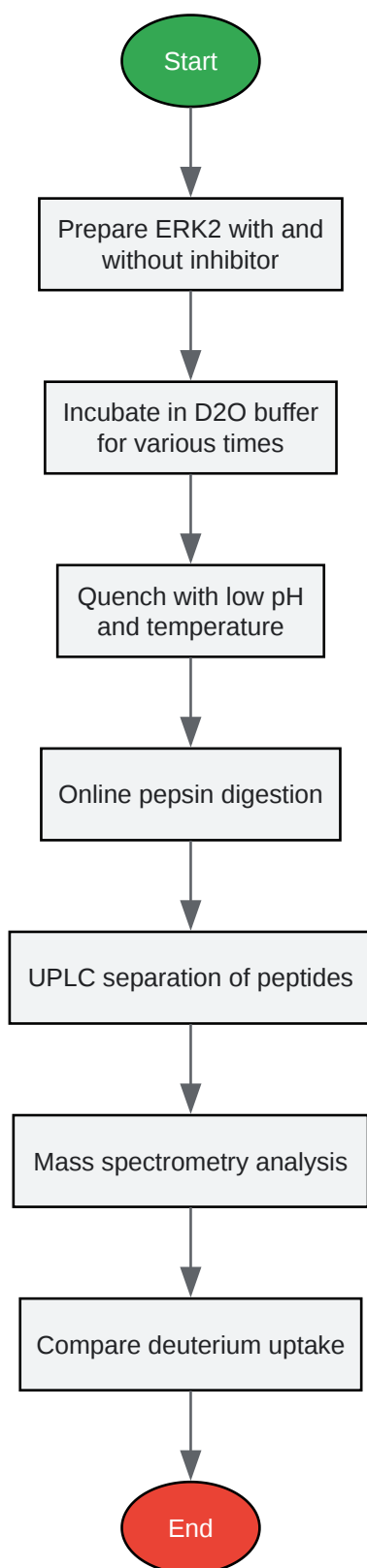
Inhibitor Scaffold	Target(s)	Mechanism of Action	Biochemical IC50 (ERK2)	Cellular pRSK IC50	Reference(s)
SCH772984	ERK1/2	Dual: Inhibits catalytic activity and prevents MEK-mediated phosphorylation	1 nM	<500 nM in ~88% of BRAF-mutant lines	[1] [2] [3]
ASTX029	ERK1/2	Dual: Inhibits catalytic activity and prevents MEK-mediated phosphorylation	Potent (exact IC50 not specified in reviewed literature)	4 nM (HCT116)	[4] [5] [6]
VTX-11e	ERK1/2	ATP-competitive with allosteric consequences (R-state selective)	15 nM	48 nM (HT29)	[7] [8] [9]
D-Recruitment Site (DRS) Inhibitors (e.g., 2507-1)	ERK2	Allosteric: Binds to the D-recruitment site, inhibiting protein-protein interactions	N/A (prevents MEK1 activation with IC50 of 9.9 µM)	N/A	[10] [11]

CC-90003	ERK1/2	Covalent, irreversible inhibitor	10-20 nM	GI50 varies by cell line	[12] [13]
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Signaling Pathway and Inhibitor Mechanism of Action

The MAPK/ERK signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. The diagram below illustrates the canonical pathway and the points of intervention for different classes of ERK2 inhibitors.





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